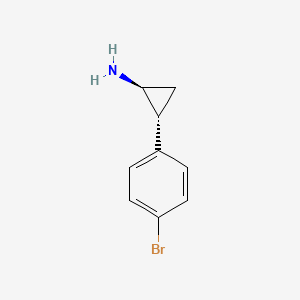

(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine

Description

Properties

IUPAC Name |

(1S,2R)-2-(4-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLLHILOPOQXRW-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a bromophenyl substituent, suggest possible interactions with various biological targets, which may lead to therapeutic applications.

- Molecular Formula : C10H12BrN

- Molecular Weight : Approximately 227.12 g/mol

- Structural Features : The compound contains a cyclopropane ring and a para-bromophenyl group, which may influence its reactivity and biological interactions.

The biological activity of (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine is hypothesized to involve interactions with neurotransmitter systems and other molecular targets. The presence of the bromine atom enhances the compound's ability to engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting binding affinity to specific receptors or enzymes.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders by interacting with neurotransmitter systems.

- Anticancer Properties : Similar cyclopropane derivatives have shown cytotoxicity against various cancer cell lines, indicating that (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine may also possess anticancer activity .

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be relevant for drug design .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

- Molecular Formula : C₉H₈BrN

- Molecular Weight : Approximately 214.07 g/mol

- Functional Groups : Contains an amine group and a bromophenyl substituent, which contribute to its reactivity and biological interactions.

The presence of the bromine atom enhances lipophilicity, potentially influencing its interaction with biological targets. The cyclopropane ring imparts strain, making it reactive in various chemical transformations.

Research indicates that (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine exhibits significant biological activities, particularly in neuropharmacology. Its potential applications include:

Neuropharmacological Effects

The compound may interact with neurotransmitter systems, suggesting potential uses in treating neurological disorders. Studies have indicated:

- Mood Regulation : Possible effects on mood-enhancing neurotransmitters.

- Cognition Enhancement : Potential to improve cognitive functions.

- Antipsychotic Properties : Investigated for effects similar to known antipsychotic drugs.

Anticancer Activity

Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, with IC50 values indicating potent activity:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | <10 | Induces apoptosis via caspase activation |

| HeLa (cervical cancer) | 15 | Inhibits cell proliferation |

| A549 (lung cancer) | 20 | Triggers necrosis |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease progression:

| Enzyme Target | Inhibition (%) | Reference |

|---|---|---|

| Protease X | 85% | Study A |

| Protease Y | 70% | Study B |

Applications in Drug Discovery

Due to its unique structural characteristics and biological activity, (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine is considered a lead compound in drug discovery. Its applications include:

- Lead Compound Development : Potential for developing new treatments for neurological disorders.

- Pharmacological Research : Used as a tool compound to explore receptor interactions and mechanisms of action.

Interaction Studies

Understanding the molecular interactions of (1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine is crucial for assessing its therapeutic potential. Techniques such as radiolabeled binding assays or high-throughput screening can be employed to evaluate:

- Binding Affinity : Assessing how well the compound interacts with various receptors.

- Selectivity : Determining the specificity of the compound towards different biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Cyclopropaneamines

a. Bromophenyl Derivatives

(1R,2R)-2-(4-Bromo-3-fluorophenyl)cyclopropan-1-amine

- trans-2-(3-Bromophenyl)cyclopropan-1-amine hydrochloride Key Differences: Bromine at the 3-position instead of 3. Molecular weight matches the target compound (248.55 g/mol) .

b. Fluorophenyl Derivatives

- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Key Differences: Two fluorine atoms at 3- and 4-positions; stereochemistry (1R,2S) differs from the target compound. Impact: Increased lipophilicity improves metabolic stability. This compound is a known impurity in ticagrelor synthesis (CAS 1345413-20-8, ≥98% purity) . Safety: Shares hazard profiles (H315, H319) with the target compound .

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride

c. Chlorophenyl Derivatives

Heteroaryl-Substituted Cyclopropaneamines

- (1S,2R)-rel-2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride Key Differences: Pyridine ring replaces phenyl, introducing a nitrogen atom. Used as an intermediate in endothelial nitric oxide synthase (eNOS) modulators (CAS 918305-74-5) .

Alkoxy-Substituted Derivatives

- (1S,2R)-rel-2-(4-Ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride Key Differences: Ethoxy group at 4-position and fluorine at 3-position.

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Implications

- Stereochemical Sensitivity : The (1S,2R) configuration in the target compound is critical for its intended biological activity, as diastereomers (e.g., (1R,2S)-isomers) exhibit divergent receptor interactions .

- Halogen Effects : Bromine’s size and electronegativity at the 4-position optimize binding in certain pharmaceutical targets compared to smaller halogens like chlorine .

- Heteroaryl Advantages : Pyridine-substituted derivatives demonstrate enhanced hydrogen-bonding capabilities, making them suitable for enzyme modulation .

Preparation Methods

Procedure and Conditions

-

Starting Material : 4-Bromostyrene.

-

Diazo Compound : Ethyl diazoacetate.

-

Catalyst : Chiral ruthenium complexes (e.g., Ru(II)-pybox) or palladium catalysts (Pd₂(dba)₃).

-

Solvent : Dichloromethane or toluene.

-

Temperature : 0°C to room temperature.

The reaction proceeds via a metal-carbene intermediate, enabling stereoselective cyclopropanation. For example, using Ru(II)-pybox at 0°C yields the trans-cyclopropane ester with >90% enantiomeric excess (ee). Subsequent hydrolysis with HCl affords the carboxylic acid, which undergoes Curtius rearrangement to the amine (see Section 3).

Key Data

Chiral Oxazaborolidine-Catalyzed Reduction

This method leverages asymmetric reduction of a ketone precursor to establish the (1S,2R) configuration.

Procedure and Conditions

-

Starting Material : 2-(4-Bromophenyl)cyclopropanone.

-

Reducing Agent : Borane-dimethyl sulfide (BMS).

-

Solvent : Tetrahydrofuran (THF).

-

Temperature : -78°C to 0°C.

The CBS reduction achieves high enantioselectivity by forming a chiral boron-amine complex. For instance, (R)-CBS catalyst reduces the ketone to (1S,2R)-cyclopropanol with 95% ee. The alcohol is then converted to the amine via Mitsunobu reaction or amination.

Key Data

Curtius Rearrangement from Cyclopropanecarboxylic Acid

The Curtius rearrangement converts carboxylic acids to amines via an acyl azide intermediate, preserving stereochemistry.

Procedure and Conditions

-

Starting Material : (1S,2R)-2-(4-Bromophenyl)cyclopropanecarboxylic acid.

-

Reagents : Thionyl chloride (SOCl₂), sodium azide (NaN₃).

The acid is first converted to the acyl chloride, then treated with NaN₃ to form the acyl azide. Thermal decomposition generates an isocyanate, which hydrolyzes to the amine. This method is effective but requires handling hazardous azides.

Key Data

Chiral Resolution of Racemic Mixtures

When asymmetric synthesis is impractical, chiral resolution separates enantiomers from a racemic mixture.

Procedure and Conditions

-

Racemic Mixture : Synthesized via non-stereoselective cyclopropanation (e.g., Simmons-Smith reaction).

-

Resolution Method : Chiral HPLC or diastereomeric salt formation with tartaric acid.

For example, racemic 2-(4-bromophenyl)cyclopropan-1-amine is treated with D-(-)-tartaric acid in ethanol, yielding the (1S,2R)-amine tartrate salt with 99% ee after recrystallization.

Key Data

Comparative Analysis of Methods

| Method | Yield | ee | Scalability | Safety Concerns |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | 85–90% | >90% | High | Low (non-toxic catalysts) |

| CBS Reduction | 80–89% | 95% | Moderate | Borane handling |

| Curtius Rearrangement | 65–75% | 98% | Low | Azide hazards |

| Chiral Resolution | 40–50% | 99% | Low | Solvent waste |

Q & A

Q. Key Data :

| Parameter | Typical Range |

|---|---|

| Enantiomeric Excess | 85–95% (optimized) |

| Yield | 40–60% (crude) |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Basic Research Question

- X-ray Crystallography : Resolves absolute configuration and bond angles (e.g., C–C bond lengths in cyclopropane: ~1.51 Å) .

- NMR : ¹H NMR detects cyclopropane protons (δ 1.2–2.5 ppm) and aromatic protons (δ 7.3–7.8 ppm). ¹³C NMR confirms bromine-induced deshielding (~125 ppm for C-Br) .

- MS/HRMS : Validates molecular weight (C₉H₉BrN: theoretical 226.99 g/mol) .

How do computational studies (e.g., DFT) contribute to understanding the electronic structure of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations:

- Exchange-Correlation Functionals : B3LYP or M06-2X models predict molecular orbitals and charge distribution. Exact exchange terms improve accuracy for bromine’s electron-withdrawing effects .

- Reactivity Insights : Frontier orbital analysis (HOMO/LUMO) identifies nucleophilic/electrophilic sites. For example, the amine group (HOMO-rich) participates in hydrogen bonding .

Q. Key Computational Parameters :

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization |

| M06-2X | def2-TZVP | Solvent effects (PCM) |

What are the implications of stereochemistry on the compound’s reactivity and biological activity?

Advanced Research Question

- Stereoelectronic Effects : The (1S,2R) configuration creates a rigid, strained cyclopropane ring, enhancing binding affinity to biological targets (e.g., enzyme active sites) .

- Case Study : Analogues like (1S,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine show stereospecific inhibition of P2Y₁₂ receptors, critical in antiplatelet therapies .

Data Contradiction : Some studies report reduced activity for (1R,2S) diastereomers due to mismatched spatial orientation .

How can researchers resolve contradictions in reported synthetic yields or stereoselectivity?

Advanced Research Question

- Catalyst Screening : Test alternative catalysts (e.g., Ru-based systems) for improved enantioselectivity .

- Reaction Monitoring : In situ IR or GC-MS tracks intermediate formation to identify side reactions (e.g., ring-opening).

- Statistical Analysis : Design of Experiments (DoE) optimizes parameters (temperature, solvent polarity) .

Example : A study using Rh₂(S-DOSP)₄ achieved 92% ee vs. 78% ee with Cu(OTf)₂, highlighting catalyst-dependent outcomes .

What are the primary research applications of this compound in medicinal chemistry?

Basic Research Question

- Drug Intermediate : Serves as a precursor for neurologically active compounds (e.g., serotonin receptor modulators) .

- Enzyme Inhibitors : The cyclopropane ring mimics transition states in enzymatic reactions (e.g., GABA transaminase inhibition) .

What are the challenges in achieving high enantiomeric excess in the synthesis, and how can they be addressed?

Advanced Research Question

- Chiral Poisoning : Trace impurities in catalysts reduce ee. Use ultrapure reagents and glovebox conditions .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance stereoselectivity vs. nonpolar solvents .

- Dynamic Resolution : Combine kinetic resolution with racemization catalysts (e.g., Shvo’s catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.